

# An In-depth Technical Guide to the NH-bis(PEG2-propargyl) Linker

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## Compound of Interest

Compound Name: NH-bis(PEG2-propargyl)

Cat. No.: B609556

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## Introduction

The **NH-bis(PEG2-propargyl)** linker is a versatile, trifunctional molecule increasingly utilized in the fields of bioconjugation, proteomics, and drug development. Its unique structure, featuring two terminal propargyl groups and a central secondary amine, allows for the covalent linkage of multiple molecular entities. This guide provides a comprehensive overview of its properties, potential applications, and detailed, representative experimental protocols.

Notably, a comprehensive search of peer-reviewed scientific literature did not yield specific studies citing the use of the **NH-bis(PEG2-propargyl)** linker by its CAS number (2100306-83-8). Therefore, the experimental protocols provided herein are representative methodologies for the chemical reactions it is designed to undergo.

## Core Properties

The **NH-bis(PEG2-propargyl)** linker is a polyethylene glycol (PEG)-based molecule. The PEG spacers enhance its solubility in aqueous and organic solvents, a valuable attribute in bioconjugation reactions.<sup>[1]</sup>

## Physicochemical Characteristics

A summary of the key quantitative data for the **NH-bis(PEG2-propargyl)** linker is presented in Table 1. This information has been compiled from various chemical suppliers.

Property	Value	Source
CAS Number	2100306-83-8	[1][2][3][4]
Molecular Formula	C14H23NO4	[1][4]
Molecular Weight	269.34 g/mol	[1][5]
Purity	Typically >95% or >98%	[1][4]
Appearance	White to off-white solid or oil	Generic
Solubility	Soluble in Water, DMSO, DCM, DMF	[1]
Storage Conditions	Store at -20°C for long-term stability. Can be stored at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light.[5]	Generic

## Chemical Reactivity and Applications

The trifunctional nature of the **NH-bis(PEG2-propargyl)** linker allows for a modular approach to synthesizing complex molecular constructs. Its primary applications are in the assembly of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[2][5]

- **Propargyl Groups:** The two terminal alkyne (propargyl) groups are reactive towards azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." [1][2][5] This reaction forms a stable triazole linkage.
- **Secondary Amine:** The central secondary amine can form a stable amide bond with carboxylic acids, activated esters (such as NHS esters), and acyl chlorides.[1]

This dual reactivity allows for the sequential or orthogonal conjugation of different molecules. For instance, the amine can be reacted first, followed by the "clicking" of two other molecules to the propargyl groups.

## Experimental Protocols

The following are detailed, representative protocols for the key reactions involving the **NH-bis(PEG2-propargyl)** linker.

### Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule to one or both of the propargyl groups of the linker.

Materials:

- **NH-bis(PEG2-propargyl)** linker
- Azide-containing molecule(s) of interest
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
- Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
- Nitrogen or Argon gas
- Reaction vessel

Procedure:

- Preparation of Reactants:
  - Dissolve the **NH-bis(PEG2-propargyl)** linker in the chosen solvent system.
  - Dissolve the azide-containing molecule(s) in the same solvent system. A slight excess (1.1 to 1.5 equivalents per alkyne) of the azide is often used.

- Prepare stock solutions of CuSO<sub>4</sub>, sodium ascorbate, and TBTA.
- Reaction Setup:
  - In a reaction vessel, combine the solutions of the **NH-bis(PEG2-propargyl)** linker and the azide-containing molecule(s).
  - Add the TBTA solution (typically 0.1 equivalents relative to copper).
  - Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
- Initiation of Reaction:
  - Add the CuSO<sub>4</sub> solution (typically 0.01 to 0.1 equivalents).
  - Add a freshly prepared solution of sodium ascorbate (typically 0.1 to 1.0 equivalents).
  - Stir the reaction mixture at room temperature.
- Monitoring and Work-up:
  - Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
  - Once the reaction is complete, the product can be purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.

## Protocol 2: Amide Bond Formation with a Carboxylic Acid

This protocol outlines a general procedure for conjugating a carboxylic acid-containing molecule to the secondary amine of the linker.

Materials:

- **NH-bis(PEG2-propargyl)** linker

- Carboxylic acid-containing molecule of interest
- A peptide coupling reagent (e.g., HATU, HBTU, or EDC with an additive like NHS)
- A non-nucleophilic base (e.g., DIPEA or triethylamine)
- Anhydrous aprotic solvent (e.g., DMF or DCM)
- Nitrogen or Argon atmosphere
- Reaction vessel

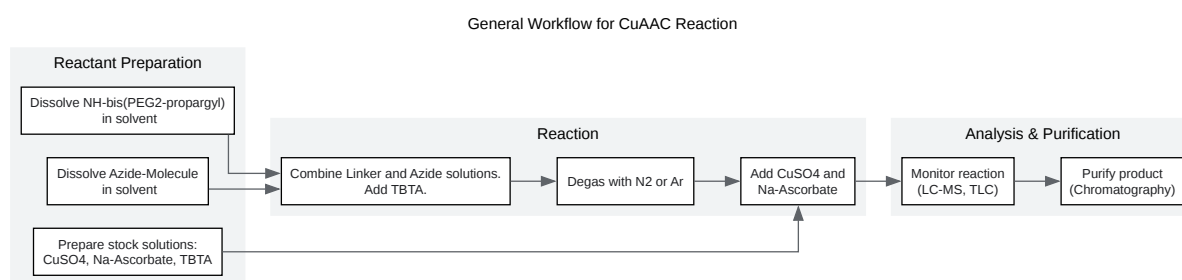
#### Procedure:

- Preparation of Reactants:
  - Dissolve the carboxylic acid-containing molecule in the anhydrous solvent in a reaction vessel under an inert atmosphere.
  - Add the coupling reagent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2-3 equivalents of DIPEA).
  - Stir the mixture at room temperature for about 15-30 minutes to activate the carboxylic acid.
- Reaction Setup:
  - Dissolve the **NH-bis(PEG2-propargyl)** linker (typically 1.0 to 1.2 equivalents) in the anhydrous solvent.
  - Add the solution of the linker to the activated carboxylic acid mixture.
- Reaction and Work-up:
  - Stir the reaction mixture at room temperature.
  - Monitor the reaction progress by LC-MS or TLC.

- Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed with aqueous solutions (e.g., saturated sodium bicarbonate, water, and brine) to remove excess reagents and byproducts.
- The organic layer is then dried, filtered, and concentrated.
- The crude product is purified by flash column chromatography or preparative HPLC.

## Visualizations

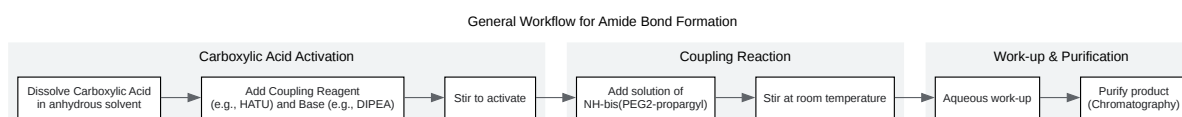
### General Workflow for CuAAC Reaction



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Caption: A diagram illustrating the general experimental workflow for a CuAAC reaction.

### General Workflow for Amide Bond Formation



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Caption: A diagram showing the general workflow for forming an amide bond.

## Conclusion

The **NH-bis(PEG2-propargyl)** linker is a valuable tool for the construction of complex bioconjugates and PROTACs due to its trifunctional nature and favorable solubility properties. While specific published applications of this linker are not readily available, the well-established chemistries of its reactive groups—copper-catalyzed azide-alkyne cycloaddition and amide bond formation—provide a solid foundation for its use in a variety of research and development settings. The representative protocols and workflows presented in this guide offer a starting point for researchers to incorporate this versatile linker into their synthetic strategies. As with any chemical synthesis, optimization of reaction conditions for specific substrates is recommended to achieve the desired outcomes.

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